molecular formula C12H9ClN4O5 B8786842 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride CAS No. 53406-00-1

3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride

Cat. No.: B8786842
CAS No.: 53406-00-1
M. Wt: 324.67 g/mol
InChI Key: RGQXHAWMLUYSTD-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinium ring substituted with a carbamyl group and a 2,4-dinitrophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the reaction of 2,4-dinitrophenyl chloride with pyridine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dinitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine in dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives, often leading to the removal of nitro groups.

    Substitution: Formation of new compounds with different substituents replacing the dinitrophenyl group.

Scientific Research Applications

3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of enzyme activities, alteration of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridine
  • 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridinium bromide
  • 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridinium iodide

Uniqueness

3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride stands out due to its specific chloride anion, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

53406-00-1

Molecular Formula

C12H9ClN4O5

Molecular Weight

324.67 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C12H8N4O5.ClH/c13-12(17)8-2-1-5-14(7-8)10-4-3-9(15(18)19)6-11(10)16(20)21;/h1-7H,(H-,13,17);1H

InChI Key

RGQXHAWMLUYSTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20 g (98.7 mmol) of 1-chloro-2,4-dinitrobenzene and 8 g (65.5 mmol) of nicotinamide was gradually heated to 100° C., then stirred at that temperature for one hour. The mixture was cooled to ambient temperature and 100 mL of anhydrous methanol were added. The resultant solution was poured into 400 mL of anhydrous ethyl ether, with vigorous stirring. The solvent was removed by decantation and the residual precipitate was dissolved in 100 mL of methanol. The resultant solution was poured into 400 mL of anhydrous ethyl ether, the solvent was again removed by decantation and the solid residue was dissolved in 200 mL of water. The aqueous solution was refluxed with active charcoal for 30 minutes, then filtered. The filtrate was evaporated and dried in vacuo over phosphorus pentoxide to give 14.7 g (69.2%) of the title compound of the formula ##STR80##
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
69.2%

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